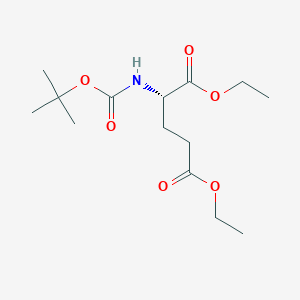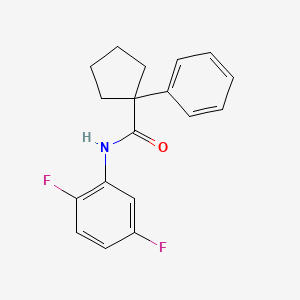
N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide is an organic compound characterized by the presence of a cyclopentane ring substituted with a phenyl group and a carboxamide group, which is further substituted with a 2,5-difluorophenyl group
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with proteins such asCarbonic anhydrase 2 and Kinesin-like protein KIF11 . These proteins play crucial roles in various biological processes, including pH regulation and cell division, respectively.
Biochemical Pathways
Given its potential targets, it may influence pathways related tocellular pH regulation and cell division .
Result of Action
Given its potential targets, it may influence cellular processes such aspH regulation and cell division , potentially leading to changes in cell function and behavior .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the cyclopentane derivative with an appropriate amine.
Substitution with 2,5-Difluorophenyl Group: The final step involves the substitution of the amide nitrogen with the 2,5-difluorophenyl group using nucleophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyclopentane rings.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The fluorine atoms on the 2,5-difluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Products may include ketones, carboxylic acids, and quinones.
Reduction: Products include primary and secondary amines.
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Comparación Con Compuestos Similares
- N-(2,5-difluorophenyl)-2-pyrazinecarboxamide
- N-(2,5-difluorophenyl)-3-phenylpropionamide
- N-(2,5-difluorophenyl)-4-phenylbutyramide
Comparison: N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its cyclopentane ring, which imparts different steric and electronic properties compared to similar compounds with linear or aromatic backbones. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO/c19-14-8-9-15(20)16(12-14)21-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWMYQKNDSUXFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
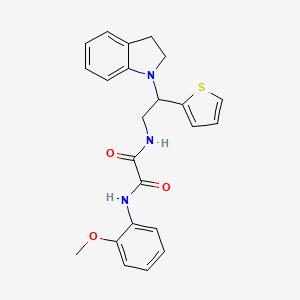
![(4-methoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2846523.png)
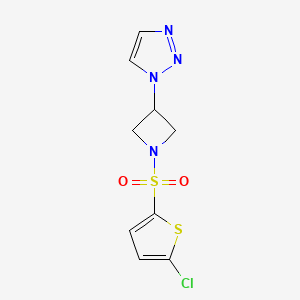
![2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile](/img/structure/B2846526.png)
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2846528.png)
![2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B2846529.png)

![1-(4-Bromothiophene-2-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2846531.png)
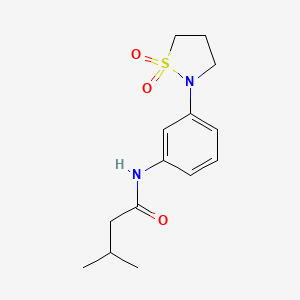

![3-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-5-methyl-1,2,4-oxadiazole](/img/structure/B2846537.png)
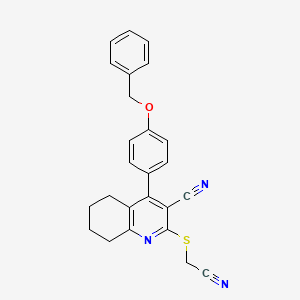
![N-(3-chlorophenyl)-N-[(2,5-dimethylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2846541.png)
